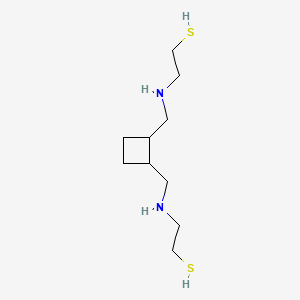

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane

Description

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is a cyclobutane derivative featuring two beta-mercaptoethylaminomethyl substituents at the 1,2-positions of the four-membered ring. The compound combines a strained cyclobutane core with functional groups containing sulfur (thiol) and amine moieties.

Properties

CAS No. |

64011-92-3 |

|---|---|

Molecular Formula |

C10H22N2S2 |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

2-[[2-[(2-sulfanylethylamino)methyl]cyclobutyl]methylamino]ethanethiol |

InChI |

InChI=1S/C10H22N2S2/c13-5-3-11-7-9-1-2-10(9)8-12-4-6-14/h9-14H,1-8H2 |

InChI Key |

VHIMWKYVYLKRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1CNCCS)CNCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes, which forms the cyclobutane ring. The reaction conditions often include the use of a photocatalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane can undergo various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiols.

Substitution: Formation of substituted amines.

Scientific Research Applications

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and thermodynamic parameters of 1,2-bis(beta-mercaptoethylaminomethyl) cyclobutane with analogous compounds:

Reactivity and Stability

- Cyclobutane Core Stability : Cyclobutane derivatives exhibit intermediate reactivity between highly strained cyclopropanes and more stable alkanes. The ring’s strain (∼110 kJ/mol) facilitates ring-opening reactions under thermal or photochemical conditions .

- Substituent Effects: Thiol-Amine Groups: The β-mercaptoethylaminomethyl groups in the target compound likely increase its nucleophilicity and metal-chelating capacity compared to non-sulfur analogs. Aminomethyl Groups: trans-1,2-Bis(aminomethyl)cyclobutane is synthesized via condensation of 1,2-cyclobutanediamine with formaldehyde, highlighting its utility in generating nitrogen-rich ligands . Isopropenyl/Methylene Groups: 1,2-Diisopropenylcyclobutane and 1,2-bis(methylene)cyclobutane participate in cycloadditions and polymerizations due to unsaturated bonds .

Research Findings and Data

Thermodynamic and Spectroscopic Data

1,2-bis(methylene)cyclobutane :

- Standard molar enthalpy of formation (ΔfH°gas): 204 kJ/mol

- Boiling point: 346 K

- Reacts with H₂ to form cyclohexane (ΔrH° = -244 kJ/mol).

Mass Spectrometry Trends :

- Aromatic-substituted cyclobutanes (e.g., 1,2-bis(4-methoxyphenyl)-3,4-dimethylcyclobutane) show dominant fragmentation peaks at m/z 148 and 121, indicative of aryl group loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.